3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate
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Overview
Description
3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate is an organosilicon compound that combines the properties of both organic and inorganic materials. It is commonly used as a coupling agent, which helps to improve the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the production of advanced materials, coatings, and adhesives due to its ability to enhance mechanical properties and durability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate typically involves the reaction of 3-(Diethoxymethylsilyl)propylamine with 2-methyl-2-propenoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Polymerization: The methacrylate group in the compound can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Polymerization: Formation of methacrylate-based polymers.
Scientific Research Applications
3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials in composite materials.
Biology: Utilized in the modification of surfaces for biosensors and biochips, enhancing their sensitivity and specificity.
Medicine: Employed in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate involves its ability to form strong covalent bonds with both organic and inorganic materials. The methacrylate group undergoes polymerization, forming a robust polymer network, while the silane group hydrolyzes and condenses to form siloxane bonds. This dual functionality allows the compound to act as an effective coupling agent, enhancing the adhesion and mechanical properties of composite materials .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Glycidoxypropyl)trimethoxysilane
- 3-(Aminopropyl)triethoxysilane
Uniqueness
3-(Diethoxymethylsilyl)propyl 2-methyl-2-propenoate is unique due to its combination of methacrylate and silane functionalities. This dual functionality allows it to participate in both polymerization and siloxane bond formation, making it a versatile coupling agent. Compared to similar compounds, it offers enhanced adhesion properties and improved mechanical strength in composite materials .
Properties
Molecular Formula |
C12H24O4Si |
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Molecular Weight |
260.40 g/mol |
IUPAC Name |
3-(diethoxymethylsilyl)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O4Si/c1-5-14-12(15-6-2)17-9-7-8-16-11(13)10(3)4/h12H,3,5-9,17H2,1-2,4H3 |
InChI Key |
BQQGVSONEPNPAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[SiH2]CCCOC(=O)C(=C)C |
Origin of Product |
United States |
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